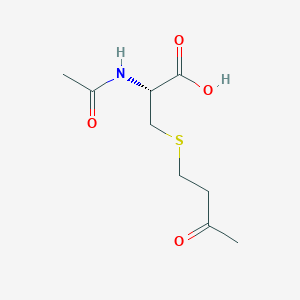
L-Cysteine, N-acetyl-S-(3-oxobutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, N-acetyl-S-(3-oxobutyl)- is a derivative of the amino acid L-cysteine. It is characterized by the presence of an acetyl group and a 3-oxobutyl group attached to the sulfur atom of the cysteine molecule. This compound has a molecular formula of C9H15NO4S and a molecular weight of 233.29 g/mol . It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(3-oxobutyl)- typically involves the acetylation of L-cysteine followed by the introduction of the 3-oxobutyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with 3-oxobutyl chloride in the presence of a base such as sodium hydroxide to yield L-Cysteine, N-acetyl-S-(3-oxobutyl)- .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteine, N-acetyl-S-(3-oxobutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
Wissenschaftliche Forschungsanwendungen
L-Cysteine, N-acetyl-S-(3-oxobutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its role in cellular processes, including redox reactions and protein synthesis.
Medicine: It has potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions and as a mucolytic agent.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives
Wirkmechanismus
The mechanism of action of L-Cysteine, N-acetyl-S-(3-oxobutyl)- involves its ability to modulate redox reactions and act as a precursor to glutathione, a powerful antioxidant. It interacts with various molecular targets, including enzymes and proteins, to exert its effects. The compound can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
N-Acetyl-S-butyl-L-cysteine: Similar in structure but with a butyl group instead of a 3-oxobutyl group.
N-Acetyl-S-3-hydroxybutyl-L-cysteine: Contains a hydroxy group in the butyl chain.
Uniqueness
L-Cysteine, N-acetyl-S-(3-oxobutyl)- is unique due to the presence of the 3-oxobutyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not observed with other similar compounds .
Eigenschaften
CAS-Nummer |
92079-08-8 |
|---|---|
Molekularformel |
C9H15NO4S |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(3-oxobutylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H15NO4S/c1-6(11)3-4-15-5-8(9(13)14)10-7(2)12/h8H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
PDFRFJPDJVSXMZ-QMMMGPOBSA-N |
Isomerische SMILES |
CC(=O)CCSC[C@@H](C(=O)O)NC(=O)C |
Kanonische SMILES |
CC(=O)CCSCC(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)
![9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]](/img/structure/B14367137.png)



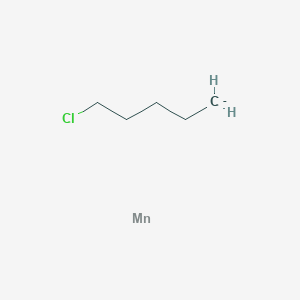
![3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide](/img/structure/B14367176.png)
![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
![1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14367191.png)
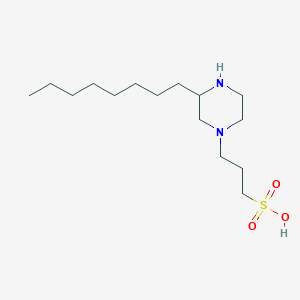
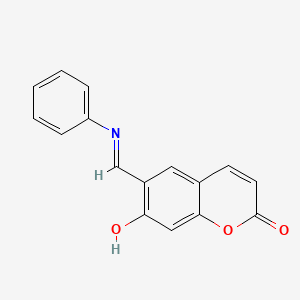
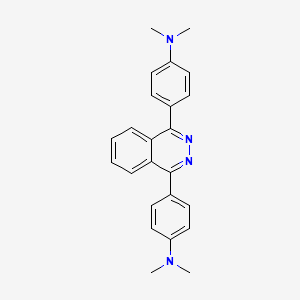
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
